

An In-depth Technical Guide to 2-Amino-1H-imidazole-4,5-dicarbonitrile

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Compound of Interest

Compound Name: 2-Amino-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1265959

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This technical guide provides a comprehensive overview of **2-amino-1H-imidazole-4,5-dicarbonitrile**, a pivotal heterocyclic compound in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, experimental protocols for its use in synthesis, and key applications.

Chemical Identity

IUPAC Name: The systematically generated IUPAC name for this compound is **2-amino-1H-imidazole-4,5-dicarbonitrile**[1][2][3].

Synonyms: This compound is also known by several other names in literature and commercial listings, including:

- 2-Amino-4,5-imidazole dicarbonitrile[4][5]
- 4,5-Dicyano-2-aminoimidazole
- 1H-Imidazole-4,5-dicarbonitrile, 2-amino-[2]

Physicochemical and Computed Properties

A summary of the key quantitative data for **2-amino-1H-imidazole-4,5-dicarbonitrile** is presented in the table below, offering a quick reference for its fundamental properties.

Property	Value
CAS Number	40953-34-2 [1] [2] [4] [6]
Molecular Formula	C ₅ H ₃ N ₅ [1] [2] [6]
Molecular Weight	133.11 g/mol [2] [4] [6]
Appearance	White to light red or green powder/solid [5]
Melting Point	270 °C (decomposes) [4]
Density	1.5 ± 0.1 g/cm ³
Flash Point	309.0 ± 32.9 °C
Exact Mass	133.03884512 u
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	4
Topological Polar Surface Area	102 Å ²

Experimental Protocols

2-Amino-1H-imidazole-4,5-dicarbonitrile is a valuable precursor for synthesizing more complex molecules, particularly high-nitrogen compounds and heterocyclic structures with potential pharmacological activity.

Synthesis of 2,2'-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

This protocol details the synthesis of a high-nitrogen energetic compound from **2-amino-1H-imidazole-4,5-dicarbonitrile**.

Materials:

- **2-Amino-1H-imidazole-4,5-dicarbonitrile** (75 mmol, 9.98 g)
- Deionized water

- 38% hydrochloric acid (66 mL)
- Sodium nitrite (130 mmol, 8.97 g)
- Anhydrous sodium sulfite (90 mmol, 11.34 g)

Procedure:

- Dissolve 9.98 g of **2-amino-1H-imidazole-4,5-dicarbonitrile** in 300 mL of water in a suitable reaction vessel.
- Cool the solution to 0 °C using an ice bath and add 66 mL of 38% hydrochloric acid.
- Prepare a solution of 8.97 g of sodium nitrite in 25 mL of water. Add this solution dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0 °C.
- Stir the resulting mixture for 1 hour at 0 °C. During this time, 4,5-dicyanoimidazole-2-diazonium chloride is generated in situ.
- In a separate beaker, dissolve 11.34 g of anhydrous sodium sulfite in 60 mL of water.
- Add the sodium sulfite solution at once to the vigorously stirred suspension.
- Continue stirring the bright yellow mixture for 30 minutes at 0 °C.
- Filter the resulting yellow precipitate and wash it with acidified cold water.
- Dry the precipitate at 60 °C.
- For further purification, recrystallize the crude product from boiling water and dry it again at 60 °C to remove any water of hydration. The final yield is approximately 2.46 g (25%).

Role as an Intermediate in Bioactive Compound Synthesis

2-Amino-1H-imidazole-4,5-dicarbonitrile is a key intermediate derived from diaminomaleonitrile (DAMN), a versatile building block in organic synthesis. It serves as a synthon for creating a variety of heterocyclic compounds. For instance, derivatives of amino

imidazole carbonitrile have been synthesized through multicomponent, microwave-assisted reactions and have shown significant antiviral activity, particularly against the influenza A virus. These synthetic strategies leverage the reactivity of the amino and nitrile groups to build more complex molecular architectures, such as purine analogues.

Furthermore, the broader imidazole-4,5-dicarbonitrile scaffold is foundational in medicinal chemistry. For example, imidazole-4,5-dicarboxylic acid, a related derivative, is used to synthesize libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. These compounds are designed to mimic substituted purines and are investigated as potential kinase inhibitors by competitively binding to ATP sites. The synthesis typically involves derivatizing the dicarboxylic acid to form amides with various amino acid esters and alkanamines.

Applications

The primary applications of **2-amino-1H-imidazole-4,5-dicarbonitrile** are concentrated in two main areas:

- Medicinal Chemistry: It is a crucial building block for the synthesis of novel heterocyclic compounds. Its derivatives are being explored for various therapeutic properties, including antiviral and kinase-inhibiting activities. The imidazole ring system is a well-known pharmacophore present in many approved drugs.
- Materials Science: As a high-nitrogen compound, it is a precursor for energetic materials like TCAD. Additionally, it has been used in the fabrication of organic electrical bistable devices and rewritable memory cells, indicating its potential in the field of organic electronics.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of 2,2'-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) from **2-amino-1H-imidazole-4,5-dicarbonitrile**.



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Caption: Synthesis workflow for TCAD.

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